molecular formula C19H18N4O4 B14478999 6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate CAS No. 68922-24-7

6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate

Cat. No.: B14478999
CAS No.: 68922-24-7
M. Wt: 366.4 g/mol
InChI Key: XCQCDFDGPCWAKJ-UHFFFAOYSA-N
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Description

6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This compound, in particular, has unique structural features that make it of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate typically involves the diazotization of an aromatic amine followed by coupling with a pyridine derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. For example, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with a pyridine derivative in the presence of a base such as sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biological stain and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

68922-24-7

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

6-hydroxy-4-methyl-5-phenyldiazenyl-3-pyridin-1-ium-1-yl-1H-pyridin-2-one;acetate

InChI

InChI=1S/C17H14N4O2.C2H4O2/c1-12-14(20-19-13-8-4-2-5-9-13)16(22)18-17(23)15(12)21-10-6-3-7-11-21;1-2(3)4/h2-11H,1H3,(H-,18,19,22,23);1H3,(H,3,4)

InChI Key

XCQCDFDGPCWAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1N=NC2=CC=CC=C2)O)[N+]3=CC=CC=C3.CC(=O)[O-]

Origin of Product

United States

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